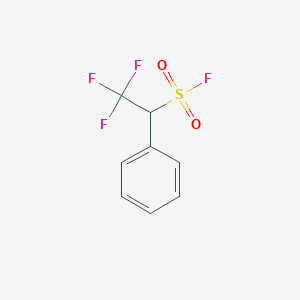
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O2S and a molecular weight of 242.19 g/mol It is characterized by the presence of trifluoromethyl and sulfonyl fluoride groups attached to a phenylethane backbone
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with sulfonyl fluoride reagents under controlled conditions . Industrial production methods may include the use of specialized reactors and catalysts to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride can be compared with similar compounds such as:
2-Phenylethane-1-sulfonyl fluoride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,2,2,2-Pentafluoroethanesulfonyl chloride: Contains additional fluorine atoms and a sulfonyl chloride group, leading to different applications and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H6F4O2S |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-phenylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O2S/c9-8(10,11)7(15(12,13)14)6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
NACIWVOQEAQFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


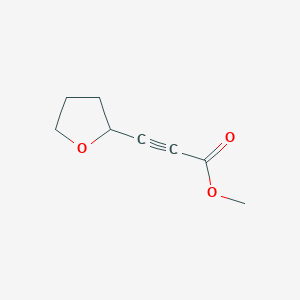
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
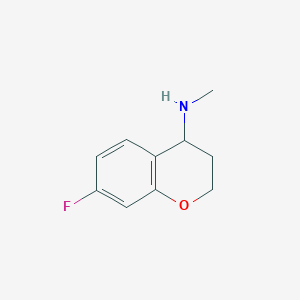


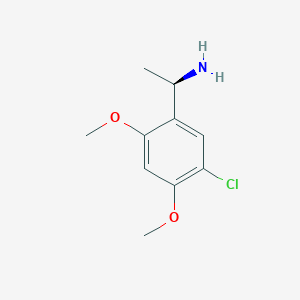
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
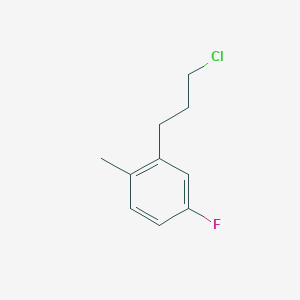

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
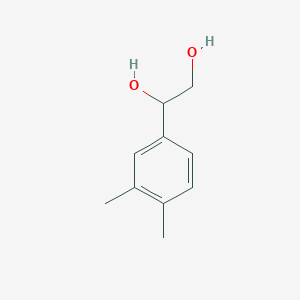
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
